2,2-Dimethoxyadamantane
Overview
Description
2,2-Dimethoxyadamantane is a chemical compound belonging to the adamantane family, characterized by its unique tricyclic structure. This compound is known for its stability and resistance to cleavage in neutral or basic solutions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyadamantane can be synthesized through the reaction of adamantanone with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dimethoxy derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxyadamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form adamantanone and methanol.
Reduction: Reduction reactions can convert it back to adamantane.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Adamantanone and methanol.
Reduction: Adamantane.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethoxyadamantane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethoxyadamantane involves its ability to form stable intermediates during chemical reactions. Its tricyclic structure provides steric hindrance, which influences its reactivity and interaction with other molecules. The methoxy groups can participate in hydrogen bonding, affecting the compound’s solubility and interaction with solvents .
Comparison with Similar Compounds
Adamantane: The parent compound, known for its use in antiviral drugs.
1,3-Dimethoxyadamantane: Another derivative with similar stability but different reactivity.
2,2-Dimethoxypropane: A smaller analog used as a protecting group in organic synthesis.
Uniqueness: 2,2-Dimethoxyadamantane is unique due to its specific tricyclic structure and the presence of two methoxy groups, which confer distinct chemical properties. Its stability in basic solutions and resistance to cleavage make it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
2,2-dimethoxyadamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-13-12(14-2)10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYRBNQCLOUQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465756 | |
Record name | 2,2-dimethoxyadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52776-45-1 | |
Record name | 2,2-dimethoxyadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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